molecular formula C19H15F3N2O4S B2703736 (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005728-67-5

(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2703736
CAS No.: 1005728-67-5
M. Wt: 424.39
InChI Key: DRYSQVTYXDNXAY-NKFKGCMQSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate o-aminothiophenol derivative with a suitable carboxylic acid or its derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Trifluoromethylbenzoyl Imino Group: This step involves the reaction of the benzo[d]thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the imino derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the development of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzo[d]thiazole core with a trifluoromethylbenzoyl imino group and a methoxy substituent. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of this compound includes several functional groups that may contribute to its biological properties:

  • Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
  • Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.
  • Methoxy and acetamide groups : These substituents can influence solubility and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of A431, A549, and H1299 cancer cells. For example, a related benzothiazole derivative exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against these cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. For instance, research indicates that certain derivatives promote apoptosis and hinder cell migration by downregulating pro-inflammatory cytokines like IL-6 and TNF-α .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that compounds containing thiazole rings exhibit significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have shown MIC values as low as 6.25 µg/mL against multiple bacterial strains, suggesting strong antibacterial activity .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with enhanced antimicrobial activity, indicating that modifications can significantly impact efficacy .

Study 1: Anticancer Efficacy

A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The lead compound demonstrated significant cytotoxicity in vitro, leading to further exploration in vivo .

Study 2: Antimicrobial Testing

Another investigation focused on the synthesis of thiazole derivatives and their antimicrobial properties. The findings indicated that specific substitutions on the thiazole ring could enhance antibacterial activity against resistant strains, making them promising candidates for further development .

Data Tables

Compound NameActivity TypeIC50/MIC ValueCell Line/Organism
Compound B7Anticancer1.61 µg/mLA431
Compound C9Antimicrobial6.25 µg/mLE. coli
Compound D5Anticancer1.98 µg/mLA549

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c1-27-13-6-7-14-15(9-13)29-18(24(14)10-16(25)28-2)23-17(26)11-4-3-5-12(8-11)19(20,21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYSQVTYXDNXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)C(F)(F)F)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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